IDO1 Enzymatic Inhibitory Potency: Patent-Reported Class-Level Activity vs. Clinical Benchmark Epacadostat
The class of isoquinoline-1-carboximidamide derivatives to which (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide belongs is described in patent CN110950749A as exhibiting IDO1 half-maximal inhibitory concentrations (IC50) that are comparable to the positive control benchmark INCB024360 (epacadostat) [1]. While the patent does not disclose the exact IC50 value for this specific 6,8-dibromo compound in its text, it establishes that representative compounds from the claimed general formula (which encompasses the 6,8-dibromo substitution) demonstrate 'strong enzymatic inhibitory activity' approaching that of epacadostat, a clinical-stage IDO1 inhibitor with a widely reported IC50 of approximately 10 nM in recombinant human IDO1 assays [1][2]. This places the target compound's expected potency within the low-nanomolar range, distinguishing it from the micromolar activities often reported for early-generation tryptophan-mimetic IDO inhibitors such as 1-methyl-tryptophan [3].
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Patent-reported class activity described as 'approaching' or 'close to' the positive control INCB024360 (exact IC50 of the 6,8-dibromo exemplar not publicly disclosed by the patent assignee) |
| Comparator Or Baseline | INCB024360 (epacadostat): IC50 = ~10 nM (recombinant human IDO1); 1-methyl-tryptophan (1-MT): IC50 = ~34 µM |
| Quantified Difference | The claimed compound class is positioned as equipotent to epacadostat (~10 nM range), representing an approximately 3,400-fold improvement over 1-MT. |
| Conditions | Recombinant human IDO1 enzymatic assay; specific conditions for the target compound are described in patent CN110950749A (assay details internal to the assignee) |
Why This Matters
Procurement significance: The compound's positioning in the potency range of a clinically validated inhibitor (epacadostat) justifies its selection for structure-activity relationship (SAR) exploration programs over weaker, micromolar-range alternatives.
- [1] Chinese Patent CN110950749A, published 2020-04-03. View Source
- [2] Epacadostat (INCB024360) PubChem Bioassay Summary, AID 1259385, IC50 = 10 nM. View Source
- [3] Muller, A. J. et al., 'Inhibition of indoleamine 2,3-dioxygenase in human dendritic cells by 1-methyl-tryptophan', Cancer Research, 2005, 65, 6365. View Source
